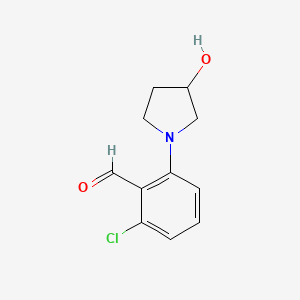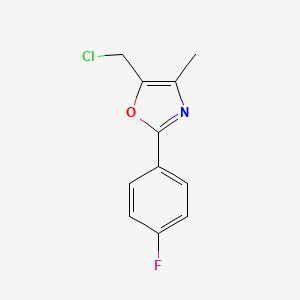
5-(Chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole is a heterocyclic compound that features a unique combination of functional groups, including a chloromethyl group, a fluorophenyl group, and a methyl group attached to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with chloroacetic acid and methylamine to form an intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings.
化学反应分析
Types of Reactions
5-(Chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the oxazole ring or other functional groups can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reaction conditions typically involve the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, and mild heating.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine can yield an amine derivative, while oxidation of the oxazole ring can produce an oxazole oxide.
科学研究应用
5-(Chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
作用机制
The mechanism of action of 5-(Chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The oxazole ring and the fluorophenyl group can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, contributing to the compound’s overall activity. The chloromethyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
5-(Chloromethyl)-2-phenyl-4-methyl-1,3-oxazole: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
5-(Bromomethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole: The bromine atom can influence the compound’s reactivity and the types of reactions it undergoes.
5-(Chloromethyl)-2-(4-methylphenyl)-4-methyl-1,3-oxazole: The presence of a methyl group instead of a fluorine atom can alter the compound’s electronic properties and interactions.
Uniqueness
5-(Chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C11H9ClFNO |
|---|---|
分子量 |
225.64 g/mol |
IUPAC 名称 |
5-(chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H9ClFNO/c1-7-10(6-12)15-11(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |
InChI 键 |
XZEUHUIHPPAYMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)F)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13208111.png)
![Benzyl N-{3-[5-(chloromethyl)-4-methyl-1,3-oxazol-2-yl]phenyl}carbamate](/img/structure/B13208114.png)
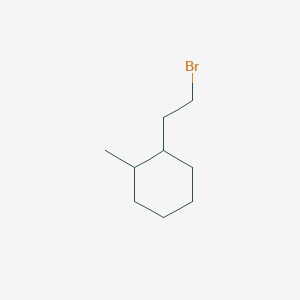
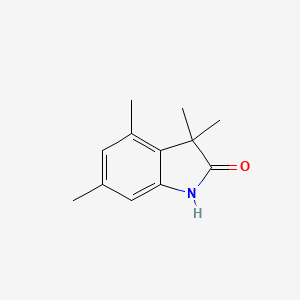
![6-(4-(4-Fluorobenzyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13208138.png)
![Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13208145.png)
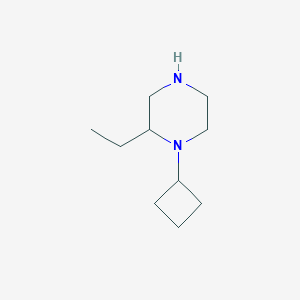
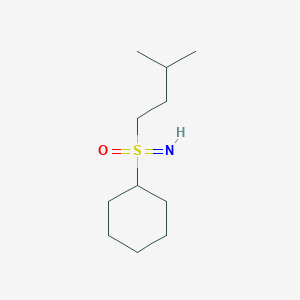
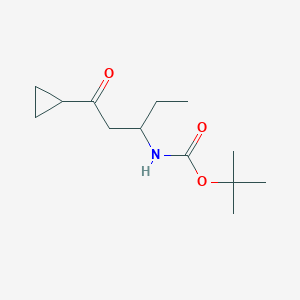
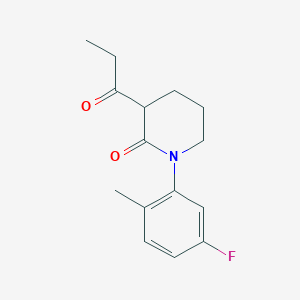
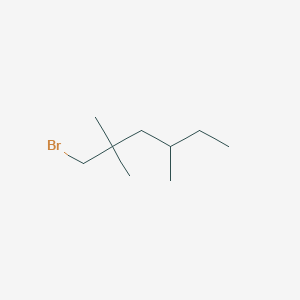
![2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL](/img/structure/B13208173.png)
